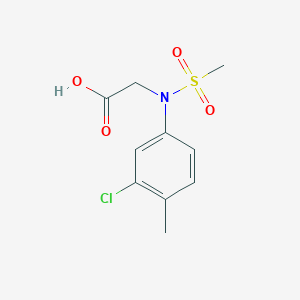

N-(3-chloro-4-methylphenyl)-N-(methylsulfonyl)glycine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-(3-chloro-4-methylphenyl)-N-(methylsulfonyl)glycine derivatives often involves chemoselective arylsulfonylation processes. For instance, the methyl esters of L-tyrosine and D-(4-hydroxyphenyl)glycine can be directly transformed into corresponding 2-arylsulfonamido esters with arylsulfonyl chlorides, showcasing good yields and chemoselectivity without racemization of stereogenic carbon centers (Penso et al., 2003).

Molecular Structure Analysis

The crystal structure of related compounds, such as methyl-p-tolysulfonyl-glycine, has been determined, indicating that the molecule exists in a "V" model in the crystal, joining to give a dimer through classical hydrogen bonds and forming a 2-D network via unclassical hydrogen bonds (Gong Qin-hua, 2002).

Chemical Reactions and Properties

N-(3-chloro-4-methylphenyl)-N-(methylsulfonyl)glycine participates in various chemical reactions, including Michael addition reactions which are pivotal for asymmetric synthesis of amino acids with substantial steric bulk and lipophilicity, enhancing binding to endogenous receptors (Nagaoka et al., 2020).

Aplicaciones Científicas De Investigación

Arylsulfonylation of Amino Acid Esters

N-arylsulfonylation, a process where sulfonamide groups are introduced to amino acid esters, has been researched for its potential applications in organic chemistry. The study by Penso et al. (2003) highlights the direct transformation of L-tyrosine and D-(4-hydroxyphenyl)glycine methyl esters into corresponding 2-arylsulfonamido esters without protecting the phenolic hydroxy group. The process exhibits high yields and chemoselectivity, indicating potential applications in peptide synthesis and design (Penso et al., 2003).

Herbicide Transport Studies

In agriculture, understanding the transport and fate of herbicides is crucial for environmental safety. Research by Malone et al. (2004) investigates the leaching of various herbicides, including glyphosate (N-(phosphonomethyl)-glycine) and glufosinate, through field lysimeters. The study focuses on preferential flow and its implications on the environmental impact of agriculture, emphasizing the significance of sorptive properties and herbicide design in reducing environmental contamination (Malone et al., 2004).

Sewage Treatment Plant Dynamics

The behavior of compounds like N-(phenylsulfonyl)-glycine in sewage treatment plants is an area of interest for environmental chemistry. Research conducted by Krause and Schöler (2000) explores the dynamics of such compounds, their transformation, and the formation of derivatives like N-(phenylsulfonyl)-sarcosine (PSS) in a municipal sewage treatment plant. This research provides insights into the environmental pathways and fate of these compounds, contributing to the understanding of environmental pollution and treatment processes (Krause & Schöler, 2000).

NMDA Receptor Antagonists

In medicinal chemistry, the search for compounds that can interact with receptors like the NMDA (N-methyl-D-aspartate) receptor is vital for therapeutic applications. Buchstaller et al. (2006) synthesized thieno[2,3-b]pyridinones as cytoprotectants and inhibitors of [3H]glycine binding to the NMDA receptor. This work contributes to the development of neuroprotective agents and expands the understanding of receptor-ligand interactions in the central nervous system (Buchstaller et al., 2006).

Propiedades

IUPAC Name |

2-(3-chloro-4-methyl-N-methylsulfonylanilino)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO4S/c1-7-3-4-8(5-9(7)11)12(6-10(13)14)17(2,15)16/h3-5H,6H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZJVAMKMLYAEQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N(CC(=O)O)S(=O)(=O)C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((2-Chlorophenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2481529.png)

![3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-thieno[2,3-c]pyrazole-5-carbonyl chloride](/img/structure/B2481530.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-ethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2481536.png)

![(Z)-3-(1-(2-methyl-3-phenylacryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2481538.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzenesulfonamide](/img/structure/B2481541.png)

![N-(3-methoxyphenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/no-structure.png)

![2-((6-(2-ethoxyphenyl)-3-(4-ethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-ethylphenyl)acetamide](/img/structure/B2481547.png)